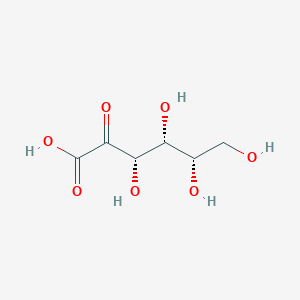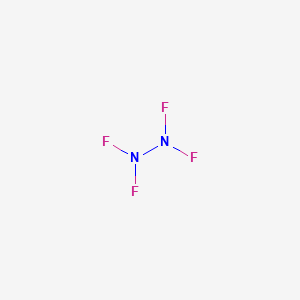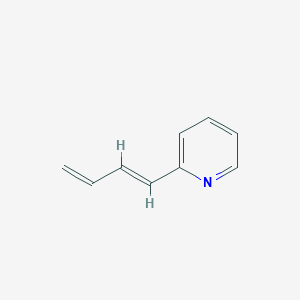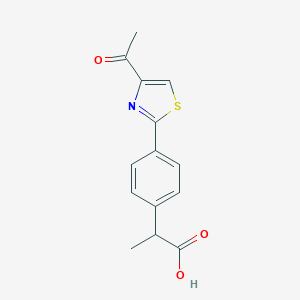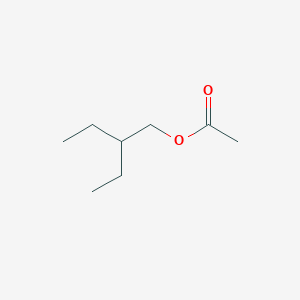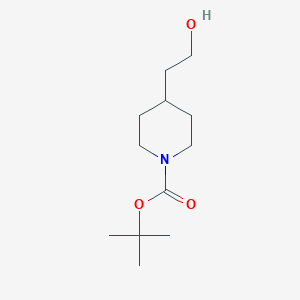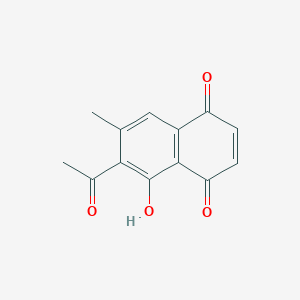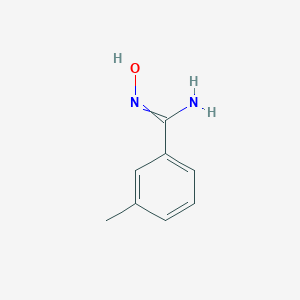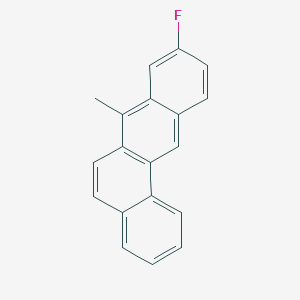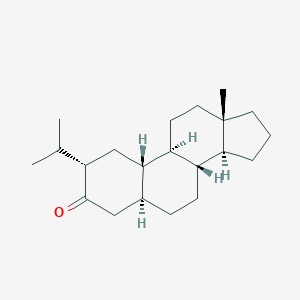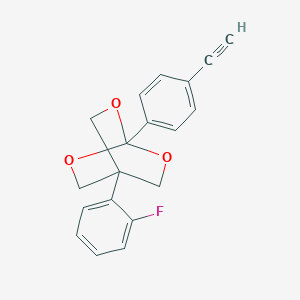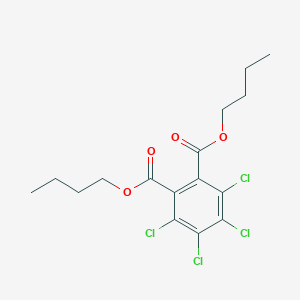![molecular formula C9H10O2 B155472 Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) CAS No. 136272-06-5](/img/structure/B155472.png)
Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol This compound is characterized by a cyclopentadiene ring substituted with a hydroxyethylidene group and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) typically involves the reaction of cyclopentadiene with acetylacetone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form a saturated derivative.
Substitution: The ethanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ethanone group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted ethanone derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme-catalyzed reactions.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyethylidene group may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene derivatives: Compounds with similar cyclopentadiene rings but different substituents.
Hydroxyethylidene derivatives: Compounds with the hydroxyethylidene group attached to different core structures.
Uniqueness
Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) is unique due to the specific combination of the cyclopentadiene ring and the hydroxyethylidene group
Propriétés
Numéro CAS |
136272-06-5 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone |
InChI |
InChI=1S/C9H10O2/c1-6(10)8-4-3-5-9(8)7(2)11/h3-5,10H,1-2H3/b8-6- |
Clé InChI |
UGWWTFGLBXIPDF-VURMDHGXSA-N |
SMILES |
CC(=C1C=CC=C1C(=O)C)O |
SMILES isomérique |
C/C(=C/1\C=CC=C1C(=O)C)/O |
SMILES canonique |
CC(=C1C=CC=C1C(=O)C)O |
Synonymes |
Ethanone, 1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


